An In-depth Technical Guide to the Synthesis and Purification of Antimicrobial Agent-24 (Linezolid)
An In-depth Technical Guide to the Synthesis and Purification of Antimicrobial Agent-24 (Linezolid)
Disclaimer: "Antimicrobial agent-24" is a placeholder name. This technical guide details the synthesis and purification of Linezolid (B1675486), a potent, commercially available oxazolidinone antibiotic. This compound is used as a representative example to fulfill the prompt's requirements for a detailed technical guide.
Introduction: Linezolid is a synthetic antibiotic belonging to the oxazolidinone class. It is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation stage, makes it a critical therapeutic option for treating multi-drug resistant infections. This guide provides a comprehensive overview of a common synthetic route to Linezolid, its purification, and its mechanism of action.
Quantitative Data Summary
The following table summarizes the quantitative data for a multi-step synthesis of Linezolid, starting from 3,4-difluoronitrobenzene. The data is compiled from various sources to provide a representative overview.
| Step No. | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Nucleophilic Aromatic Substitution | 3,4-Difluoronitrobenzene | Morpholine (B109124), Triethylamine (B128534) | 3-Fluoro-4-morpholinyl nitrobenzene (B124822) | ~99 | >98 |
| 2 | Reduction of Nitro Group | 3-Fluoro-4-morpholinyl nitrobenzene | Raney Nickel, Hydrogen | 3-Fluoro-4-morpholinyl aniline (B41778) | ~78 | >99 |
| 3 | N-Alkylation | 3-Fluoro-4-morpholinyl aniline | (R)-Epichlorohydrin | N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinyl aniline | ~95 (crude) | Not specified |
| 4 | Cyclization | N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinyl aniline | Not specified in detail | (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)-oxazolidin-2-one | Not specified | Not specified |
| 5 | Phthalimide (B116566) Substitution | (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)-oxazolidin-2-one | Potassium Phthalimide | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide | ~62 | >98 |
| 6 | Deprotection | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide | Hydrazine (B178648) Hydrate (B1144303) | (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methylamine | ~90 | >99 |
| 7 | Acetylation | (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methylamine | Acetic Anhydride (B1165640) | Linezolid | ~80 | >99.5 (after purification) |
Experimental Protocols
Synthesis of Linezolid
This protocol describes a multi-step synthesis of Linezolid, adapted from established literature procedures.
Step 1: Synthesis of 3-fluoro-4-morpholinyl nitrobenzene
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To a solution of morpholine (76.6 g) and triethylamine (23 ml) in acetonitrile (B52724) (115 ml), slowly add 3,4-difluoro nitrobenzene (100 g) at a temperature of 40-50 °C.
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Heat the reaction mixture to reflux for 6 hours.
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After completion, cool the mixture to 25-30 °C.
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Slowly add water (600 ml) to the reaction mass and then cool to 0-5 °C.
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Stir the mixture for 1 hour.
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Filter the resulting solid to obtain 3-fluoro-4-morpholinyl nitrobenzene (134 g).
Step 2: Synthesis of 3-fluoro-4-morpholinyl aniline
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In an autoclave, combine methanol (B129727) (1.35 L) and 3-fluoro-4-morpholinyl nitrobenzene (134 g).
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Add Raney Nickel (20.5 g) to the mixture.
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Flush the system with nitrogen and then with hydrogen gas.
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Set the hydrogen pressure to 4.0 kg/cm ².
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Stir the reaction mixture at 45-50 °C under hydrogen pressure for 8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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After completion, filter the reaction mixture through celite and evaporate the solvent completely under vacuum at a temperature below 50 °C.
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Cool the residue to 25-30 °C and add demineralized water (400 ml).
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Stir for 1 hour at 25-30 °C.
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Filter the solid to yield 3-fluoro-4-morpholinyl aniline (105 g)[1].
Step 3: Synthesis of N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinyl aniline
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Mix 3-fluoro-4-morpholinyl aniline (100 g) with (R)-epichlorohydrin (59 g) in tert-butanol (B103910) (500 ml).
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Heat the mixture at reflux temperature for 16 hours.
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Distill off the solvent to obtain crude N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinyl aniline (156 g)[1].
Step 4: Synthesis of (5R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)-oxazolidin-2-one
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Dissolve the crude product from Step 3 (156 g) in dichloromethane (B109758).
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The cyclization to the oxazolidinone ring can be achieved using various reagents like phosgene (B1210022) equivalents. Detailed conditions for this step vary in the literature and should be optimized for safety and yield.
Step 5: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide
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To a solution of (5R)-5-(chloromethyl)-3-(3-fluoro-4-(4-morpholinyl)phenyl)-2-oxazolidinone (6.0 g, 0.019 mol) in N,N-Dimethylformamide (40 mL), add potassium phthalimide (4.0 g, 0.021 mol).
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Heat the reaction mixture to reflux and stir for 5 hours.
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Cool the mixture to ambient temperature and dilute with water (200 mL).
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Filter the precipitated solid and dry to give the desired product. (Yield: 62%)[2].
Step 6: Synthesis of (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methylamine
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To a solution of the phthalimide derivative from Step 5 (4.0 g, 0.009 mol) in methanol (25 mL), add hydrazine hydrate (2.0 g, 0.04 mol).
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Heat the reaction mixture to reflux and stir for 1 hour.
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Cool the mass to ambient temperature, dilute with water (50 mL), and extract with dichloromethane (2 x 30 mL).
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Wash the combined organic extracts with water (30 mL) and concentrate to yield the amine product. (Yield: 90%)[2].
Step 7: Synthesis of Linezolid
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Dissolve the amine from Step 6 (15 g) in ethyl acetate (B1210297) (150 ml).
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Add acetic anhydride (15 g) dropwise at ambient temperature and stir for 1 hour.
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Cool the reaction mixture to 0-5 °C.
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Filter the solid to obtain crude Linezolid (12 g)[1].
Purification Protocol: Recrystallization of Linezolid
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Take the crude Linezolid (100 g) and add it to acetone (B3395972) (1020 ml).
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Reflux the mixture at 55-60 °C for 30 minutes until the solid dissolves.
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Filter the hot solution to remove any insoluble impurities.
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Cool the filtrate to -5 to 0 °C and maintain for 1 hour to allow for crystallization.
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Filter the solid and wash with chilled acetone (-5 to 0 °C, 50 ml).
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The resulting semi-pure Linezolid can be further purified by dissolving in n-propanol (308 ml) and refluxing at 95-100 °C for 30 minutes.
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Filter the hot solution and cool the filtrate to 0-5 °C for 1 hour.
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Wash the resulting crystals with chilled n-propanol (77 ml).
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Dry the purified Linezolid at 55-60 °C to obtain the final product with high purity (>99.5%)[3].
Visualizations
Synthetic Workflow of Linezolid
Caption: A simplified workflow for the multi-step synthesis of Linezolid.
Mechanism of Action of Linezolid
Caption: Linezolid's mechanism of action: Inhibition of bacterial protein synthesis.
References
- 1. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]
- 2. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
